Deoxylapachol

説明

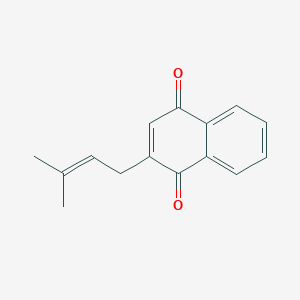

Structure

3D Structure

特性

IUPAC Name |

2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDFYZPKJKRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189186 | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3568-90-9 | |

| Record name | Deoxylapachol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxylapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3568-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxylapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYLAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxylapachol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community due to its pronounced antifungal and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various extraction studies are summarized, and key experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Sources of this compound

This compound is predominantly found in the heartwood, bark, and inner bark of several plant species, primarily within the Bignoniaceae family. The most well-documented sources include species of the Tabebuia and Tecoma genera. Additionally, it has been identified in other plant families.

Primary Botanical Sources:

-

Genus Tabebuia : Various species of Tabebuia, commonly known as Lapacho or Pau D'Arco, are rich sources of naphthoquinones, including this compound. Tabebuia avellanedae (syn. T. impetiginosa) is a notable species from which this compound has been identified.[1] The heartwood and inner bark are the primary plant parts utilized for extraction.[1]

-

Genus Tecoma : Species within this genus are also known to produce this compound.

-

Tectona grandis (Teak) : this compound has been reported in the wood of the teak tree, a member of the Lamiaceae family.[2]

-

Landsburgia quercifolia : This organism is another reported source of this compound.[2]

The concentration of this compound can vary significantly based on the plant's geographical location, age, and the specific part of the plant being analyzed.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The selection of solvents and chromatographic conditions is crucial for achieving high purity and yield.

Extraction Methodologies

The initial step in isolating this compound is the extraction from dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compound.

Table 1: Common Solvents for Naphthoquinone Extraction and Their Polarity

| Solvent | Polarity | Typical Use |

| n-Hexane | Non-polar | Initial extraction to remove non-polar compounds (e.g., fats, waxes) |

| Chloroform | Moderately Polar | Extraction of naphthoquinones |

| Dichloromethane | Moderately Polar | Extraction of naphthoquinones |

| Ethyl Acetate | Polar | Extraction of a broad range of phytochemicals, including naphthoquinones |

| Acetone | Polar | Effective for extracting a wide array of polar and non-polar compounds |

| Ethanol | Highly Polar | Common solvent for initial broad-spectrum extraction |

| Methanol | Highly Polar | Common solvent for initial broad-spectrum extraction |

General Extraction Protocol:

-

Preparation of Plant Material : The plant material (e.g., heartwood, bark) is air-dried and ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction :

-

Maceration : The powdered plant material is soaked in a selected solvent (e.g., methanol, ethanol, or chloroform) for a period of 3 to 7 days with occasional agitation.[3]

-

Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates the plant material with a warm solvent.

-

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Table 2: Percentage Yield of Crude Extracts from Various Plant Materials (Illustrative)

| Plant Material | Solvent | Extraction Method | Yield (%) | Reference |

| Carica papaya Leaves | Methanol | Maceration | 15.2 | [4] |

| Carica papaya Leaves | Ethanol | Maceration | 12.8 | [4] |

| Phragmanthera capitata | Methanol | Maceration | 21.5 | [5] |

| Phragmanthera capitata | Acetone | Maceration | 6.87 | [5] |

| Seriphidium oliverianum | Methanol | Maceration | 15.55 | [6] |

Note: The yields presented are for the total crude extract and not specifically for this compound. The actual yield of this compound will be a fraction of this and is dependent on the plant source and extraction efficiency.

Purification by Column Chromatography

Column chromatography is the most common and effective method for purifying this compound from the crude extract.[7] The principle of separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase is passed through it.

Detailed Column Chromatography Protocol:

-

Preparation of the Column :

-

Sample Loading :

-

The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the packed column.[8]

-

-

Elution :

-

A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution) to separate the compounds based on their polarity.[9]

-

A typical solvent gradient for the separation of naphthoquinones starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate or chloroform.

-

-

Fraction Collection :

-

The eluate is collected in a series of fractions.

-

-

Analysis of Fractions :

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield the purified this compound.

-

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, with its anticancer and antifungal effects being the most studied. The mechanism of action is often attributed to its ability to induce oxidative stress and apoptosis in target cells.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of action for many naphthoquinones, including this compound, is the generation of reactive oxygen species (ROS) within the cell.[10] This process is believed to occur through redox cycling.

Caption: Redox cycling of this compound leading to ROS generation.

The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which can ultimately trigger programmed cell death.[11]

Apoptosis Induction

The cytotoxic effects of this compound are often mediated through the induction of apoptosis. While the precise signaling cascade for this compound is still under investigation, it is likely to share similarities with other apoptosis-inducing agents that act via ROS generation.

Caption: Plausible apoptosis signaling pathway induced by this compound.

This proposed pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) and FOXO3a signaling pathways, leading to mitochondrial-mediated apoptosis.[12][13]

Experimental Workflow Visualization

The overall process from plant material to purified this compound can be summarized in the following workflow.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. Its isolation from readily available botanical sources, such as Tabebuia species, is achievable through standard phytochemical techniques. A thorough understanding of its extraction, purification, and mechanism of action is paramount for its future development as a pharmaceutical agent. Further research is warranted to quantify the yield of this compound from various natural sources and to further elucidate the intricate details of its signaling pathways in different cell types.

References

- 1. Tabebuia avellanedae (syn. T. impetiginosa, Lapacho, Pau D’Arco, Ipe Roxo) | Musculoskeletal Key [musculoskeletalkey.com]

- 2. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genus <i>Tabebuia</i>: A comprehensive review journey from past achievements to future perspectives - Arabian Journal of Chemistry [arabjchem.org]

- 4. fulokoja.edu.ng [fulokoja.edu.ng]

- 5. Quantitative Phytochemical Constituents and Antioxidant Activities of the Mistletoe, Phragmanthera capitata (Sprengel) Balle Extracted with Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Analysis, Antioxidant and Antimicrobial Screening of Seriphidium Oliverianum Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.uvic.ca [web.uvic.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Purification [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxynivalenol induces apoptosis and disrupts cellular homeostasis through MAPK signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PMC [pmc.ncbi.nlm.nih.gov]

The Deoxylapachol Biosynthetic Pathway in Tectona grandis: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the putative biosynthetic pathway of deoxylapachol, a significant secondary metabolite found in the heartwood of Tectona grandis (teak). This compound and its derivatives are of considerable interest due to their wide range of biological activities, including antifungal and termiticidal properties, which contribute to the renowned durability of teak wood. This document outlines the proposed enzymatic steps, key intermediates, and relevant experimental protocols to facilitate further research and drug development.

The Putative this compound Biosynthetic Pathway

This compound, a naphthoquinone, is synthesized via the shikimate pathway. While the specific enzymes in Tectona grandis have not been fully elucidated, a putative pathway can be constructed based on established knowledge of naphthoquinone biosynthesis in other plant species. The pathway initiates from chorismate, a key branch-point intermediate in primary metabolism.

The proposed biosynthetic route to this compound involves the following key stages:

-

Formation of the Naphthoquinone Scaffold: The pathway begins with the conversion of chorismate, derived from the shikimate pathway, to 1,4-dihydroxy-2-naphthoate (DHNA). This transformation is catalyzed by a series of enzymes, including isochorismate synthase (ICS).

-

Prenylation of the Naphthoquinone Ring: The core naphthoquinone structure, DHNA, undergoes prenylation. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the DHNA molecule.

-

Final Modification Steps: Subsequent decarboxylation and other potential modifications lead to the formation of this compound.

The intermediates and the final product of this proposed pathway are summarized in Table 1.

Table 1: Key Intermediates and Product in the Putative this compound Biosynthetic Pathway

| Compound Name | Chemical Formula | Role in Pathway |

| Chorismate | C₁₀H₁₀O₆ | Primary Metabolite Precursor |

| Isochorismate | C₁₀H₁₀O₆ | Intermediate |

| 1,4-Dihydroxy-2-naphthoate (DHNA) | C₁₁H₈O₄ | Naphthoquinone Precursor |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | Prenyl Group Donor |

| This compound | C₁₅H₁₄O₂ | Final Product |

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Methodological & Application

Application Notes and Protocols: Total Synthesis and Biological Evaluation of Deoxylapachol Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of deoxylapachol analogues, their cytotoxic properties, and the underlying mechanisms of action. Detailed experimental protocols for both the chemical synthesis and key biological assays are included to facilitate further research and development in this area.

Introduction to this compound and its Analogues

This compound, a naturally occurring 1,4-naphthoquinone, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antineoplastic, and antileishmanial properties[1]. It is structurally characterized by a 1,4-naphthoquinone core substituted with a prenyl group at the C2 position. The promising therapeutic potential of this compound has spurred the development of numerous synthetic analogues with the aim of enhancing its potency and selectivity against various diseases, particularly cancer.

This document outlines the synthetic strategies for preparing this compound and its derivatives, presents their cytotoxic activities against a range of cancer cell lines, and elucidates the key signaling pathways involved in their mechanism of action.

Total Synthesis of this compound Analogues

The total synthesis of this compound analogues typically involves the introduction of a side chain at the C2 or C3 position of a 1,4-naphthoquinone scaffold. A common and effective method is the nucleophilic substitution reaction between a halogenated naphthoquinone and a suitable nucleophile.

General Synthetic Scheme

A prevalent synthetic route to this compound and its analogues involves the reaction of 2-halo-1,4-naphthoquinone with an appropriate organometallic reagent or the Michael addition of a nucleophile to 1,4-naphthoquinone. The following scheme illustrates a general approach for the synthesis of 2-substituted-1,4-naphthoquinone analogues.

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocol: Synthesis of 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione (this compound)

This protocol is adapted from literature procedures for the synthesis of this compound and its analogues.

Materials:

-

2-Bromo-1,4-naphthoquinone

-

(3-Methylbut-2-en-1-yl)magnesium bromide (Prenylmagnesium bromide) solution in THF

-

Lithium chloride (LiCl)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium chloride (2 mmol) and copper(I) iodide (2 mmol). Evacuate the flask and backfill with nitrogen. Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.

-

Addition of Grignard Reagent: To the cooled suspension, add a 1.0 M solution of (3-methylbut-2-en-1-yl)magnesium bromide in THF (1.2 mmol) dropwise via the dropping funnel over 10 minutes. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Naphthoquinone: Dissolve 2-bromo-1,4-naphthoquinone (1 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione as a yellow solid.

Biological Activity and Mechanism of Action

Cytotoxicity of this compound Analogues

A variety of this compound analogues have been synthesized and evaluated for their cytotoxic activity against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these analogues are summarized in the table below.

| Compound | R Group at C2 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound | 3-methylbut-2-en-1-yl | WHCO1 (Esophageal) | 14.8 | [2] |

| Analogue 1 | 2-methylprop-1-en-1-yl | WHCO1 (Esophageal) | 5.1 | [2] |

| Analogue 2 | but-2-en-1-yl | WHCO1 (Esophageal) | 6.4 | [2] |

| Analogue 3 | pent-2-en-1-yl | WHCO1 (Esophageal) | 4.1 | [2] |

| Analogue 4 | 3-methylpent-2-en-1-yl | WHCO1 (Esophageal) | 1.5 | [2] |

| Lapachol | 3-methylbut-2-en-1-yl (with OH at C2) | U373 (Glioma) | ~8 | [3] |

| Lapachol | 3-methylbut-2-en-1-yl (with OH at C2) | A549 (Lung) | ~8 | [3] |

| Lapachol | 3-methylbut-2-en-1-yl (with OH at C2) | PC3 (Prostate) | ~8 | [3] |

| β-lapachone | (Cyclized prenyl group) | ACP02 (Gastric) | 3.0 µg/mL | |

| β-lapachone | (Cyclized prenyl group) | MCF-7 (Breast) | 2.2 µg/mL | |

| β-lapachone | (Cyclized prenyl group) | HCT116 (Colon) | 1.9 µg/mL | |

| β-lapachone | (Cyclized prenyl group) | HEPG2 (Liver) | 1.8 µg/mL |

Mechanism of Action: ROS-Mediated Apoptosis

The primary mechanism of action for the anticancer activity of this compound analogues involves the induction of apoptosis through the generation of reactive oxygen species (ROS). This process is often initiated by the enzymatic reduction of the quinone moiety, a reaction that can be catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in cancer cells[4][5][6]. The resulting semiquinone radical can then react with molecular oxygen to produce superoxide radicals, leading to a state of oxidative stress.

This increase in intracellular ROS can trigger downstream signaling cascades, including the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). The activation of these pathways can, in turn, modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio[7][8]. This shift promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of the executioner caspase-3 and ultimately, apoptotic cell death[9][10].

References

- 1. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. kumc.edu [kumc.edu]

- 4. researchgate.net [researchgate.net]

- 5. β-lapachone regulates mammalian inositol pyrophosphate levels in an NQO1- and oxygen-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Deoxylapachol Isolation via Flash Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has garnered significant interest within the scientific community due to its pronounced antifungal and anticancer properties.[1][2] As research into its therapeutic potential intensifies, the need for a standardized and efficient purification protocol is paramount. This application note provides a detailed methodology for the purification of this compound from crude plant extracts or synthetic reaction mixtures using flash column chromatography. The protocol emphasizes the use of silica gel as the stationary phase and a hexane-ethyl acetate gradient as the mobile phase, ensuring high purity and yield of the final product.

Introduction

This compound (C₁₅H₁₄O₂) is a bioactive compound found in various plant species, notably Tectona grandis.[1] Its molecular structure, characterized by a 1,4-naphthoquinone core with a 3-methylbut-2-en-1-yl substituent, is the basis for its diverse biological activities. Preliminary studies have indicated its potential as an antineoplastic agent, warranting further investigation into its mechanisms of action.[1] Central to this research is the availability of highly purified this compound. Column chromatography is a widely used and effective technique for the isolation and purification of natural products.[3] This document outlines a robust and reproducible protocol for this compound purification, suitable for laboratory-scale production.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.[4]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Yellow, crystalline solid | [5] |

| Solubility | ||

| Water | Practically insoluble | [5][6] |

| Petroleum Ether | Slightly soluble | [5][6] |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | [6] |

| Acetone | Soluble | [6] |

| Methanol | Slightly soluble | [6] |

| Ethanol | Slightly soluble | [6] |

Experimental Protocol: this compound Purification

This protocol is designed for the purification of this compound from a crude extract. The quantities can be scaled up or down as needed.

1. Materials and Reagents

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Dichloromethane (ACS grade)

-

Methanol (ACS grade)

-

Glass chromatography column

-

Cotton wool or fritted glass disc

-

Sand (acid-washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

2. Preparation of the Column

A well-packed column is critical for achieving good separation.

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of sand over the cotton plug.

-

Prepare a slurry of silica gel in n-hexane (approximately 1:1.5 silica to solvent ratio).

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing of the silica gel.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Preparation and Loading

-

Dissolve the crude this compound extract in a minimal amount of dichloromethane. Dichloromethane is a good choice as it is relatively non-polar, allowing for good initial adsorption to the silica gel, but has excellent solubilizing power for a broad range of organic compounds.

-

In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-loading mixture.

-

Remove the solvent from the mixture using a rotary evaporator to obtain a free-flowing powder.

-

Carefully add the powdered sample onto the top layer of sand in the column, ensuring an even layer.

4. Elution and Fraction Collection

A gradient elution is recommended for optimal separation of this compound from other components in the crude extract.

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient is as follows:

-

100% Hexane (2 column volumes)

-

98:2 Hexane:Ethyl Acetate (4 column volumes)

-

95:5 Hexane:Ethyl Acetate (4 column volumes)

-

90:10 Hexane:Ethyl Acetate (until this compound is fully eluted)

-

-

Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

-

Monitor the separation by spotting collected fractions on TLC plates. A suitable developing solvent for TLC is 8:2 Hexane:Ethyl Acetate. This compound should have an approximate Rf value of 0.4-0.5 in this system.

-

Visualize the spots under a UV lamp at 254 nm.

-

Combine the fractions that contain pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound.

5. Purity Assessment and Yield

| Parameter | Expected Result |

| Purity (by HPLC) | >98% |

| Yield | Dependent on the concentration of this compound in the crude extract |

| Appearance | Yellow crystalline solid |

| TLC (8:2 Hexane:EtOAc) | Single spot, Rf ≈ 0.4-0.5 |

Visualization of Experimental Workflow and Signaling Pathway

To facilitate a clearer understanding of the purification process and the biological context of this compound, the following diagrams are provided.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Mass Spectrometry Analysis of Deoxylapachol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antifungal and anticancer activities.[1] This document provides a detailed guide to the analysis of this compound using mass spectrometry, with a focus on its fragmentation patterns. Included are comprehensive experimental protocols for sample preparation and LC-MS/MS analysis, alongside a summary of its mass spectral data. Additionally, a putative signaling pathway for its anticancer activity is proposed and visualized, offering a valuable resource for researchers investigating its mechanism of action.

Introduction to this compound

This compound (2-(3-methylbut-2-enyl)naphthalene-1,4-dione) is a prenylated naphthoquinone found in various plant species. Its chemical structure is closely related to that of lapachol, differing by the absence of a hydroxyl group on the quinone ring. This structural difference influences its physicochemical properties and biological activity. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various biological matrices.

Chemical Structure:

Molecular Formula: C₁₅H₁₄O₂[1]

Molecular Weight: 226.27 g/mol [1]

Mass Spectrometry Fragmentation Analysis of this compound

The fragmentation of this compound in mass spectrometry, typically induced by collision-induced dissociation (CID), provides characteristic product ions that are essential for its structural elucidation and sensitive detection. The fragmentation pattern is largely dictated by the prenyl side chain attached to the naphthoquinone core.

Predicted Fragmentation Pathway

Based on the fragmentation of the closely related compound lapachol and general principles of mass spectrometry, the following fragmentation pathways are proposed for the protonated molecule of this compound ([M+H]⁺, m/z 227.10).[2][3]

The primary fragmentation events are expected to involve the loss of neutral fragments from the prenyl side chain.

// Nodes M_H [label="[M+H]⁺\nm/z 227.10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="[M+H - C₄H₈]⁺\nm/z 171.05", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragment2 [label="[M+H - C₃H₆]⁺\nm/z 185.07", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment3 [label="[M+H - C₅H₈]⁺\nm/z 159.05", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges M_H -> Fragment1 [label="- C₄H₈ (56 Da)"]; M_H -> Fragment2 [label="- C₃H₆ (42 Da)"]; Fragment1 -> Fragment3 [label="- CH₃ (15 Da) + H"]; }

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the expected prominent ions for this compound in positive ion mode ESI-MS/MS. The relative intensities are predicted based on the stability of the resulting fragment ions and are subject to variation depending on the experimental conditions.

| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Product Ion | Predicted Relative Intensity |

| Protonated Molecule | - | 227.10 | - | [C₁₅H₁₄O₂ + H]⁺ | High |

| Loss of isobutylene | 227.10 | 171.05 | 56.11 | [C₁₁H₇O₂]⁺ | High |

| Loss of propene | 227.10 | 185.07 | 42.08 | [C₁₂H₉O₂]⁺ | Medium |

| Loss of isoprene | 227.10 | 159.05 | 68.12 | [C₁₀H₇O₂]⁺ | Low |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid biological matrix (e.g., plant tissue, fungal culture).

-

Homogenization: Homogenize 1 g of the sample material in 10 mL of methanol or acetonitrile.

-

Extraction: Sonicate the homogenate for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to ensure complete recovery.

-

Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.[4][5]

Liquid Chromatography Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: Linear gradient from 10% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Collision Gas: Argon.

-

MRM Transitions:

-

Quantifier: 227.10 > 171.05 (Collision Energy: 20 eV)

-

Qualifier: 227.10 > 185.07 (Collision Energy: 15 eV)

-

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted below.

// Nodes Sample [label="Sample Collection\n(e.g., Plant Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction & Homogenization", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Filtration & Reconstitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Processing", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Purification; Purification -> LCMS; LCMS -> Data; }

Caption: General workflow for this compound analysis.

Putative Signaling Pathway Involvement

This compound has been reported to possess anticancer properties.[1] While the precise mechanism of action is still under investigation, related naphthoquinones, such as β-lapachone, have been shown to exert their anticancer effects by modulating key cellular signaling pathways, including the JAK/STAT and PI3K/Akt pathways.[6] Based on this, a putative signaling pathway for this compound's anticancer activity is proposed below. This model suggests that this compound may induce apoptosis in cancer cells by inhibiting pro-survival signaling cascades.

// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PI3K [label="inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> JAK [label="inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; JAK -> STAT3 [color="#34A853"]; STAT3 -> Proliferation [color="#34A853"]; this compound -> Apoptosis [label="induces", color="#34A853", style=dashed, fontcolor="#202124"]; }

Caption: Putative anticancer signaling pathway of this compound.

Conclusion

This application note provides a comprehensive overview of the mass spectrometry analysis of this compound. The detailed fragmentation data and experimental protocols will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The proposed signaling pathway offers a starting point for further investigations into the molecular mechanisms underlying the biological activities of this promising compound. Further studies are warranted to validate the predicted fragmentation patterns and to elucidate the specific molecular targets of this compound.

References

- 1. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation studies and electrospray ionization mass spectrometry of lapachol: protonated, deprotonated and cationized species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. Anticancer Potential of Resveratrol, β-Lapachone and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Antifungal Activity of Deoxylapachol Using MIC Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring naphthoquinone, has garnered attention for its potential therapeutic properties, including its activity against a range of pathogenic fungi. The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents. This document provides a detailed protocol for determining the antifungal efficacy of this compound using the Minimum Inhibitory Concentration (MIC) assay, a standardized method for assessing antimicrobial susceptibility. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. These application notes will guide researchers in the systematic evaluation of this compound's antifungal spectrum and potency.

Data Presentation

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant fungal species. This data is compiled from literature on closely related naphthoquinones and should be considered illustrative. Researchers are encouraged to determine the precise MIC values for their specific fungal isolates and experimental conditions.

| Fungal Species | Type | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL)[1][2][3] | Fluconazole MIC Range (µg/mL)[1][4][5] |

| Candida albicans | Yeast | 4 - 16 | 0.25 - 2.0 | 0.25 - 64 |

| Aspergillus fumigatus | Mold | 8 - 32 | 0.5 - 2.0 | >64 |

| Aspergillus niger | Mold | 16 - 64 | 0.5 - 4.0 | >64 |

| Trichophyton rubrum | Dermatophyte | 2 - 8 | 0.125 - 4.0 | 1 - >64 |

| Trichophyton mentagrophytes | Dermatophyte | 2 - 8 | 0.25 - 4.0 | 1 - >64 |

| Microsporum canis | Dermatophyte | 4 - 16 | 0.125 - 2.0 | 1 - >64 |

| Epidermophyton floccosum | Dermatophyte | 4 - 16 | 0.5 - 4.0 | 2 - >64 |

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or hemocytometer

-

Incubator (35°C)

-

Positive control antifungal (e.g., Amphotericin B, Fluconazole)

-

Sterility control (medium only)

-

Growth control (inoculum in medium without antifungal)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration to be tested.

-

-

Inoculum Preparation:

-

For Yeasts (e.g., Candida albicans):

-

Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

For Molds (e.g., Aspergillus fumigatus):

-

Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

-

-

-

Microtiter Plate Preparation (Serial Dilution):

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C. Incubation times vary depending on the fungus:

-

Candida species: 24-48 hours

-

Aspergillus species: 48-72 hours

-

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth for yeasts or at least 50% inhibition for molds compared to the growth control well.

-

A reading mirror or a spectrophotometer (at 405 or 450 nm) can be used to facilitate the reading of endpoints.

-

Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action

The antifungal mechanism of naphthoquinones like this compound is believed to involve multiple pathways, primarily centered around the induction of oxidative stress and disruption of cellular membranes.[6][7][8]

Caption: Proposed antifungal mechanism of this compound.

References

- 1. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjpath.org.my [mjpath.org.my]

- 3. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A). | Semantic Scholar [semanticscholar.org]

- 4. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Deoxylapachol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has demonstrated significant potential as an antifungal and antineoplastic agent. As research progresses from in vitro to in vivo models, establishing a safe and effective formulation is paramount for obtaining reliable and reproducible results. These application notes provide a comprehensive guide to formulating this compound for in vivo studies, including detailed experimental protocols for administration and toxicity assessment. Due to the limited availability of specific in vivo formulation data for this compound, the following protocols are based on established methods for structurally similar, poorly water-soluble naphthoquinones, such as β-lapachone. Researchers are strongly encouraged to perform pilot studies to determine the optimal vehicle and dosage for their specific animal model and experimental goals.

Data Presentation: Formulation and Dosage

The selection of an appropriate vehicle is critical for the delivery of hydrophobic compounds like this compound. The following tables summarize common vehicles and representative formulations that can be adapted for in vivo studies.

Table 1: Common Excipients for In Vivo Formulation of Poorly Water-Soluble Compounds

| Excipient | Function | Typical Concentration Range | Notes |

| Dimethyl sulfoxide (DMSO) | Solubilizing agent | 2-10% | Should be used at the lowest effective concentration due to potential toxicity. |

| Polyethylene glycol 300 (PEG300) | Co-solvent, viscosity modifier | 30-50% | Generally recognized as safe (GRAS) for parenteral and oral administration. |

| Tween 80 (Polysorbate 80) | Surfactant, emulsifier | 1-5% | Improves solubility and stability of the formulation. |

| Corn Oil | Vehicle for oral administration | Up to 90% | Suitable for lipophilic compounds. |

| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5-2% | Used to create uniform suspensions for oral gavage. |

| Saline (0.9% NaCl) | Diluent | As required to reach final volume | Ensures isotonicity of the final formulation for injections. |

Table 2: Representative Formulation for Intraperitoneal (IP) Injection

| Component | Percentage (%) | Purpose |

| This compound | Varies (e.g., 1-10 mg/mL) | Active Pharmaceutical Ingredient |

| DMSO | 10 | Primary solubilizing agent |

| PEG300 | 40 | Co-solvent |

| Tween 80 | 5 | Surfactant/Emulsifier |

| Saline (0.9% NaCl) | 45 | Diluent to final volume |

Table 3: Representative Formulation for Oral Gavage

| Component | Percentage (%) | Purpose |

| This compound | Varies (e.g., 5-50 mg/mL) | Active Pharmaceutical Ingredient |

| DMSO | 10 | Primary solubilizing agent |

| Corn Oil | 90 | Vehicle |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Syringes and needles

Procedure:

-

In a sterile fume hood, weigh the required amount of this compound powder and place it in a sterile vial.

-

Add DMSO to the vial to dissolve the this compound completely. Vortex until a clear solution is obtained.

-

In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween 80, 45% saline).

-

Slowly add the this compound-DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

-

Visually inspect the final formulation for any precipitation or inhomogeneity. The final solution should be clear or a uniform suspension.

-

Draw the formulation into sterile syringes for administration.

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection in Mice

Animal Model:

-

Immunocompromised mice (e.g., Nude, SCID) for xenograft studies.

-

Age and weight-matched animals should be used.

Procedure:

-

Properly restrain the mouse, exposing the abdominal area.

-

Wipe the injection site with an alcohol swab.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any immediate adverse reactions.

Protocol 3: Acute Toxicity Study of this compound Formulation

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of the this compound formulation.

Procedure:

-

Divide animals (e.g., mice) into groups of 3-5 per dose level. Include a vehicle control group.

-

Administer single doses of the this compound formulation at increasing concentrations (e.g., 10, 25, 50, 100 mg/kg) via the intended route of administration (e.g., IP injection).

-

Observe the animals continuously for the first few hours post-administration and then daily for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if required.

-

The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for in vivo studies of this compound.

Postulated Signaling Pathways Modulated by this compound

Based on studies of related naphthoquinones, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Caption: Postulated signaling pathways affected by this compound.

Deoxylapachol as a Molecular Probe: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has emerged as a versatile molecular probe with significant potential in cell biology and drug discovery.[1] Its inherent chemical properties and biological activities, including antifungal and antineoplastic effects, make it a valuable tool for investigating various cellular processes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate signaling pathways, induce and monitor apoptosis, and assess cellular responses.

Physicochemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C in the dark. | [2] |

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Applications as a Molecular Probe

This compound can be employed in a range of cell-based assays to probe cellular signaling and function. Its utility stems from its ability to modulate key signaling pathways and its potential intrinsic fluorescence.

Investigation of Cellular Signaling Pathways

This compound is known to influence several critical signaling cascades, making it a useful tool to study their roles in cellular health and disease.

a. PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound, like other naphthoquinones, is hypothesized to modulate this pathway.

b. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

c. STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling and is often dysregulated in cancer.

Workflow for studying signaling pathways using this compound.

Induction and Analysis of Apoptosis

This compound can induce apoptosis, or programmed cell death, in various cell types. This property can be harnessed to study the apoptotic signaling cascade.

Apoptosis Signaling Pathway:

References

Troubleshooting & Optimization

Deoxylapachol Stability: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of deoxylapachol in various experimental conditions. Due to the limited availability of direct stability data for this compound, this guide incorporates information from related naphthoquinone compounds, such as lapachol and β-lapachone, to provide a comprehensive overview. All information derived from related compounds is clearly noted.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common laboratory solvents?

A1: Specific quantitative stability data for this compound in various solvents is limited. However, commercial suppliers of this compound dissolved in DMSO recommend against long-term storage of the solution, suggesting potential instability.[1] For the related compound lapachol, solutions in ethanol, DMSO, and dimethylformamide (DMF) are mentioned, with a stable shelf-life for the solid compound of at least two years when stored at -20°C.[2]

Q2: How does pH affect the stability of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: Based on studies of the related compound β-lapachone, two primary degradation pathways can be anticipated for this compound: hydrolysis and photolysis.[3] Hydrolysis may occur, particularly under basic pH conditions, while exposure to light can induce photolytic degradation.[3] Degradation products of β-lapachone include hydroxylapachol from hydrolysis and various phthalate derivatives from photolysis.[3]

Q4: What are the recommended storage conditions for this compound?

A4: As a solid, this compound should be stored at -20°C for long-term stability.[5] Solutions of this compound, particularly in DMSO, should be used soon after preparation and long-term storage is not recommended.[1] If storage of a solution is necessary, it should be kept at -80°C.[5] To minimize degradation, protect solutions from light and maintain a slightly acidic pH.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Unexpectedly low bioactivity or inconsistent results. | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of solutions. Protect solutions from light by using amber vials or covering containers with aluminum foil. Consider adjusting the pH of your buffer to a slightly acidic range (pH 4-5). |

| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform solubility pre-testing to determine the maximum achievable concentration in your specific buffer system. |

| Color change of the this compound solution. | Potential degradation of the compound. | A change in color may indicate the formation of degradation products. Discard the solution and prepare a fresh one. Analyze the solution using techniques like HPLC to identify any degradation peaks. |

Data on this compound and Related Compounds

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H14O2 | [6] |

| Molecular Weight | 226.27 g/mol | [6] |

| Appearance | Solid | [1] |

Table 2: Solubility and Storage of this compound and Related Naphthoquinones

| Compound | Solvent | Solubility | Recommended Storage (Solid) | Recommended Storage (Solution) | Source |

| This compound | DMSO | Soluble (10 mM stock) | -20°C | -80°C (short-term) | [1][5] |

| Lapachol | Ethanol | ~1 mg/mL | -20°C (≥ 2 years) | Purge with inert gas | [2] |

| DMSO | ~10 mg/mL | [2] | |||

| DMF | ~10 mg/mL | [2] | |||

| β-Lapachone | - | Low aqueous solubility | - | - |

Experimental Protocols

Protocol: Assessment of this compound Stability in Different Solvents and pH

This protocol provides a general framework for evaluating the stability of this compound.

1. Materials:

- This compound

- Solvents: DMSO, Ethanol, Acetonitrile, etc.

- Buffers: A range of buffers covering pH 2 to 10 (e.g., phosphate, acetate, borate).

- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

- Incubators or water baths for temperature control.

- Light exposure chamber (optional, for photostability).

2. Preparation of Stock and Working Solutions:

- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

- Prepare working solutions by diluting the stock solution into the different solvents and pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Design:

- Solvent Stability: Aliquot the this compound working solutions in different solvents into separate vials. Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.

- pH Stability: Aliquot the this compound working solutions in different pH buffers into separate vials. Store sets of vials at different temperatures and protected from light.

- Photostability: Expose a set of working solutions to a controlled light source while keeping a parallel set in the dark as a control.

4. Sample Analysis:

- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

- Analyze the samples by HPLC to determine the concentration of this compound remaining. The appearance of new peaks may indicate degradation products.

5. Data Analysis:

- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

- Plot the percentage remaining versus time to determine the degradation kinetics.

- Identify the conditions (solvent, pH, temperature, light) under which this compound is most and least stable.

Visualizations

Caption: Experimental workflow for assessing this compound stability.

Caption: Hypothetical degradation pathways of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 5. This compound | Antifungal | Antifection | TargetMol [targetmol.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Bioavailability of Deoxylapachol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deoxylapachol and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the bioavailability of these promising but poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate bioavailability for this compound and its derivatives?

A1: this compound, a 1,4-naphthoquinone, and its derivatives are characterized by poor aqueous solubility. This low solubility is a primary factor limiting their oral bioavailability, as the compounds may not fully dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][2] Consequently, high doses may be required to achieve therapeutic concentrations, which can lead to increased risks of toxicity.[3]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound derivatives?

A2: Several formulation strategies have shown promise for improving the bioavailability of poorly water-soluble drugs like this compound derivatives. These include:

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[1][4][5]

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved absorption.[6][7][8][9]

-

Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

-

Cocrystals: Forming a crystalline structure of the drug with a coformer can modify its physicochemical properties, including solubility and dissolution rate.[4]

Q3: How can I assess the bioavailability of my this compound derivative formulation?

A3: Bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats, dogs).[3][10] Key parameters to measure include:

-

Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

-

Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

-

Area Under the Curve (AUC): The total drug exposure over time.

These parameters for the formulated drug are compared to those of the unformulated drug or an intravenous administration to determine the relative and absolute bioavailability.[11]

Troubleshooting Guides

Low In Vitro Dissolution Rate

| Potential Cause | Troubleshooting Step |

| Poor wettability of the drug powder. | Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the dissolution medium or the formulation itself to improve wetting. |

| Drug recrystallization from an amorphous form. | For amorphous solid dispersions, ensure the polymer effectively inhibits crystallization by selecting a polymer with strong interactions with the drug and storing the formulation under dry conditions.[4] |

| Inadequate particle size reduction. | For nanosuspensions, optimize the milling or homogenization process (e.g., increase milling time, use smaller grinding media, increase homogenization pressure) to achieve the desired particle size.[6][8] |

| Insufficient drug loading in the formulation. | Re-evaluate the drug-to-carrier ratio in solid dispersions or the concentration of the drug in nanosuspensions. Exceeding the solubility limit in the carrier can lead to the presence of undissolved drug. |

High Variability in In Vivo Pharmacokinetic Data

| Potential Cause | Troubleshooting Step |

| Inconsistent food intake in animal subjects. | Standardize the feeding schedule for the animals, as food can significantly affect the absorption of lipophilic drugs. |

| Formulation instability in the gastrointestinal tract. | Assess the stability of your formulation in simulated gastric and intestinal fluids. For lipid-based formulations, ensure they form stable emulsions. For solid dispersions, check for premature drug crystallization.[12][13][14] |

| Issues with the analytical method for plasma sample analysis. | Validate your HPLC or LC-MS/MS method for linearity, accuracy, and precision. Ensure complete extraction of the drug from the plasma matrix.[10][15][16] Refer to the HPLC Troubleshooting section below. |

| Individual differences in drug metabolism. | Use a sufficient number of animals to account for biological variability. Consider investigating the metabolic pathways of your specific derivative.[17] |

HPLC Analysis Issues for this compound Derivatives

| Problem | Potential Cause | Solution |

| Poor peak shape (tailing or fronting) | Silanol interactions with the C18 column; inappropriate mobile phase pH. | Use a base-deactivated column or add a competing base to the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |

| Inconsistent retention times | Fluctuations in mobile phase composition or temperature; column degradation. | Ensure proper mobile phase mixing and use a column oven for temperature control.[5][9] Use a guard column to protect the analytical column. |

| Low sensitivity | Poor extraction recovery from biological matrix; non-optimal detection wavelength. | Optimize the liquid-liquid or solid-phase extraction protocol. Determine the UV-Vis absorbance maximum for your this compound derivative and set the detector to that wavelength.[18] |

Cell-Based Assay Troubleshooting

| Problem | Potential Cause | Solution |

| Low or no cytotoxic effect observed | Poor solubility of the compound in the cell culture medium, leading to precipitation. | Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the medium is low (typically <0.5%) and consistent across all wells. |

| High variability between replicate wells | Uneven cell seeding; edge effects in the microplate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. |

| Inconsistent results between experiments | Variation in cell passage number or confluency; instability of the compound in the medium. | Use cells within a consistent range of passage numbers. Seed cells to reach a similar confluency at the time of treatment. Prepare fresh dilutions of the compound for each experiment.[19][20][21][22] |

Quantitative Data on Bioavailability Enhancement

The following table summarizes pharmacokinetic data from a study on β-lapachone, a structurally similar naphthoquinone, demonstrating the impact of different formulation strategies on oral bioavailability in dogs.[4]

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| Crystalline Drug (Suspension) | 10.3 ± 4.5 | 1.5 | 28.9 ± 12.7 | 1 |

| Amorphous Solid Dispersion (ASD) | 12.5 ± 5.1 | 1.0 | 35.2 ± 14.3 | ~1 |

| Cocrystal | 105.6 ± 43.1 | 1.0 | 144.5 ± 59.0 | ~5 |

| Crystalline Solid Dispersion (CSD) | 450.7 ± 184.1 | 1.0 | 924.6 ± 377.6 | ~32 |

Key Signaling Pathways

This compound and its derivatives have been shown to exert their biological effects, including anticancer activity, through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central mechanism.

Caption: Signaling pathways affected by this compound derivatives.

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative to enhance its dissolution rate.

Materials:

-

This compound derivative

-

Polyvinylpyrrolidone K30 (PVP K30)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Vacuum oven

-

Mortar and pestle

-

Sieves (e.g., 100 mesh)

Methodology:

-

Accurately weigh the this compound derivative and PVP K30 in a desired ratio (e.g., 1:4 drug-to-polymer weight ratio).[5]

-

Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.[5]

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogenous solution.

-

Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film is formed on the wall of the flask.[23]

-

Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Gently scrape the dried solid dispersion from the flask.

-

Pulverize the solid dispersion using a mortar and pestle.

-

Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

-

Store the final product in a desiccator to prevent moisture absorption.[12][13][14]

Characterization:

-

Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.

-

Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug within the polymer matrix.[24]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Analyze potential interactions between the drug and the polymer.

Caption: Workflow for solid dispersion preparation.

Protocol 2: Preparation of a this compound Derivative Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.

Materials:

-

This compound derivative

-

Hydroxypropyl methylcellulose (HPMC) or another suitable stabilizer

-

Polysorbate 80 (Tween 80)

-

Purified water

-

Yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter)

-

Planetary ball mill or similar high-energy mill

-

Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

-

Prepare a stabilizer solution by dissolving HPMC and Tween 80 in purified water (e.g., 0.5% w/v of each).[6]

-

Disperse the this compound derivative in the stabilizer solution to form a presuspension.

-

Transfer the presuspension to a milling chamber containing the zirconium oxide beads. The volume of the beads should be approximately 30-40% of the chamber volume.

-

Mill the suspension at a high speed (e.g., 400 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally.[7][8][25]

-

After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

-

Analyze the particle size and particle size distribution of the nanosuspension using a particle size analyzer. Continue milling if the desired particle size has not been reached.

-

Store the nanosuspension at 4°C to maintain stability.

Characterization:

-

Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential to assess the quality and stability of the nanosuspension.

-

Dissolution Rate: Determine the in vitro dissolution rate and compare it to the unmilled drug.

-

Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.

Caption: Workflow for nanosuspension preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of long-circulating lapachol nanoparticles: formation, characterization, pharmacokinetics, distribution and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral bioavailability enhancement of β-lapachone, a poorly soluble fast crystallizer, by cocrystal, amorphous solid dispersion, and crystalline solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sybespharmacy.com [sybespharmacy.com]

- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Plasma pharmacokinetics and brain distribution kinetics of lapachol in rats using LC-MS and microdialysis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Guidance Document - Comparative Bioavailability Standards: Formulations Used for Systemic Effects - Canada.ca [canada.ca]

- 12. researchgate.net [researchgate.net]

- 13. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 14. Excipient Stability in Oral Solid Dosage Forms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. books.google.cn [books.google.cn]